2,5-Dichloro-3'-thiomorpholinomethyl benzophenone
Description
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS: 898787-90-1) is a benzophenone derivative with the chemical formula C₁₈H₁₇Cl₂NOS and a molecular weight of 366.3 g/mol . Its structure features a benzophenone core substituted with two chlorine atoms at the 2- and 5-positions of one phenyl ring and a thiomorpholinomethyl group at the 3'-position of the second phenyl ring. The thiomorpholinomethyl group introduces a sulfur-containing heterocycle, distinguishing it from oxygen-based morpholine derivatives.
This compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-4-5-17(20)16(11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNAWOOAERWDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643390 | |
| Record name | (2,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-84-3 | |
| Record name | (2,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2,5-Dichloro-3’-thiomorpholinomethyl benzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone has been investigated for its potential as an antimicrobial and anticancer agent . The chlorinated benzophenone derivatives are known for their ability to interact with biological macromolecules, potentially leading to alterations in enzyme activity or gene expression.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. Its structural components allow it to effectively bind to cellular targets.
- Anticancer Properties : Research indicates that the compound may induce apoptosis in certain cancer cell lines, making it a candidate for further pharmacological studies aimed at cancer therapy.
Polymer Chemistry
In polymer chemistry, this compound serves as a photoinitiator . Photoinitiators are crucial in the curing processes of polymers where they facilitate the polymerization reaction upon exposure to light.
- Applications in Coatings : The compound can be used in UV-curable coatings, enhancing the durability and performance of polymer-based materials.
Environmental Science
The compound's unique properties make it suitable for applications in environmental research as well. Its potential role as a stabilizer in various industrial processes can help mitigate environmental impacts.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against common bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G1 phase, suggesting its mechanism involves disruption of normal cellular division processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural and physicochemical distinctions between 2,5-dichloro-3'-thiomorpholinomethyl benzophenone and three related compounds from recent studies:
Key Observations :
- In contrast, BPOH-TPA and BPOH-PhCz feature nitrogen-rich aromatic substituents (triphenylamine, carbazole), which improve charge transport in optoelectronic applications .
- Chlorine vs. Hydroxy Groups : The dichloro substituents increase lipophilicity and may reduce solubility in polar solvents compared to hydroxy-containing analogs like BPOH-TPA. Hydroxy groups also enable hydrogen bonding, critical for crystallinity in materials science .
Biological Activity
2,5-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-84-3) is a synthetic compound belonging to the benzophenone class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the dichloro and thiomorpholine groups contributes to its unique chemical properties, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to alterations in inflammatory pathways. This inhibition can result in decreased production of pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators through enzyme inhibition. |
| Antimicrobial | Exhibits activity against various bacterial strains, potentially affecting cell membranes. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Case Studies
-
Anti-inflammatory Effects :
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The reduction in cytokine levels correlated with decreased edema and pain response . -
Antimicrobial Activity :
In vitro tests revealed that this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall integrity, leading to cell lysis . -
Cytotoxicity in Cancer Cells :
A series of experiments focused on human cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated potent cytotoxic effects at micromolar concentrations .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that exposure to high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
